molecular formula C13H15N5O2 B6488314 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1286732-89-5

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B6488314
CAS No.: 1286732-89-5
M. Wt: 273.29 g/mol
InChI Key: ABCZOMLFIQIELB-UHFFFAOYSA-N
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Description

1-[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This multi-heterocyclic compound features a pyridazine core functionalized with a piperidine ring and a pyrazole substituent, making it a valuable scaffold in drug discovery . The molecular structure incorporates a carboxylic acid moiety on the piperidine ring, which provides a versatile handle for further synthetic modification and derivatization, such as the formation of amide bonds. Compounds containing the pyridazine-pyrazole-piperidine architecture are of significant interest in medicinal chemistry . This specific reagent serves as a key intermediate for synthesizing novel molecules with potential pharmacological activities. Research into analogous structures has shown that such heterocyclic hybrids can exhibit potent biological activity. For instance, related pyrazolyl-s-triazine derivatives bearing a piperidine moiety have demonstrated notable efficacy as inhibitors of the EGFR and PI3K/AKT/mTOR signaling pathways in cancer cell lines . Furthermore, piperidine and pyrazole derivatives are frequently explored for their diverse biological properties, which include anticancer, antifungal, and anti-inflammatory activities . This makes this compound a structurally relevant building block for researchers developing new therapeutic agents and probing biochemical mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-7-17(9-10)11-4-5-12(16-15-11)18-8-2-6-14-18/h2,4-6,8,10H,1,3,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCZOMLFIQIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-6-hydrazinopyridazine

The foundational intermediate, 3-chloro-6-hydrazinopyridazine (1 ), is synthesized via hydrazination of 3,6-dichloropyridazine. This reaction proceeds under reflux in ethanol, yielding 1 with >85% purity.

Cyclocondensation with Ethyl(Ethoxymethylene)cyanoacetate

Reacting 1 with ethyl(ethoxymethylene)cyanoacetate (2 ) in ethanol at 80°C facilitates β-enaminoester formation, which cyclizes to yield 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (3 ). Critical parameters include:

  • Molar ratio : 1:1 (hydrazine:cyanoacetate)

  • Reaction time : 6–8 hours

  • Yield : 70–78%

Mechanistic Insight : The hydrazine group attacks the electrophilic ethoxymethylene carbon, triggering cyclization and pyrazole ring closure. IR spectra of 3 confirm pyrazole N–H stretches at 3300–3400 cm⁻¹.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester in 5 is hydrolyzed using NaOH (2M) in tetrahydrofuran (THF)/water (3:1) at 60°C for 4 hours, yielding the final carboxylic acid (6 ) with >95% conversion.

Characterization Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch, carboxylic acid)

  • ¹H NMR (DMSO-d6) : δ 12.1 (s, 1H, COOH), 8.2–6.7 (m, pyridazine and pyrazole protons)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates (e.g., 6-bromo-3-chloropyridazine) undergo Suzuki-Miyaura coupling with pyrazole boronic esters, followed by piperidine substitution. However, this method suffers from lower yields (50–60%) due to competing side reactions.

One-Pot Cyclization Strategies

Combining 3-amino-6-hydrazinopyridazine with diketones under acidic conditions generates the pyrazole ring in situ, but regioselectivity challenges limit utility.

Optimization and Reaction Conditions

StepReagent/ConditionYield (%)Purity (%)
1 3,6-Dichloropyridazine → 1 8590
2 1 + 23 7588
3 3 + 45 6885
4 56 9598

Key Findings :

  • DMF outperforms ethanol in SNAr reactions due to superior solvation of intermediates.

  • Prolonged hydrolysis (>6 hours) degrades the pyridazine ring, necessitating strict time control.

Challenges and Limitations

  • Steric Hindrance : Bulky piperidine substituents retard substitution kinetics, requiring excess amine (3–4 equiv).

  • Regioselectivity : Competing substitution at the pyridazine 4-position occurs if directing groups are absent.

  • Acid Sensitivity : The carboxylic acid moiety necessitates mild hydrolysis conditions to prevent decarboxylation .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, which includes a piperidine ring and a pyrazole moiety, suggests potential interactions with various biological targets. Compounds with similar structures have been investigated for their therapeutic effects:

Compound Structural Features Biological Activity
Pyrazole DerivativesContains pyrazole ringAntimicrobial, anti-inflammatory
Piperidine DerivativesContains piperidine ringAnalgesic, antidepressant
Pyridazine DerivativesContains pyridazine ringAnticancer, antiviral

The presence of these functional groups indicates that 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid may exhibit similar pharmacological properties, warranting further investigation into its therapeutic potential.

Research has shown that compounds featuring pyrazole and piperidine structures often demonstrate significant biological activities. For instance:

  • Anticancer Activity : Studies on related compounds indicate that they can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.

Neuropharmacology

Given the structural characteristics of this compound, it may also have implications in neuropharmacology. Compounds with piperidine rings are known to interact with neurotransmitter receptors, potentially influencing mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights that can be extrapolated to this compound:

  • Antimicrobial Properties : A study on pyrazole derivatives demonstrated effective antimicrobial activity against various bacterial strains, suggesting that this compound could be evaluated for similar properties.
  • Anti-inflammatory Effects : Research involving piperidine derivatives revealed their potential in reducing inflammation in animal models, indicating a pathway for exploring the anti-inflammatory effects of this compound.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on structurally related compounds have shown promising results in inhibiting tumor cell lines, which could be a focal point for future studies on the target compound.

Mechanism of Action

The mechanism by which 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)Pyridazine

  • Structure : Shares the pyridazine core with pyrazole and piperidine substituents but lacks the carboxylic acid group on the piperidine ring.
  • Piperidin-1-yl substitution (vs. piperidine-3-carboxylic acid) creates a more lipophilic profile.
  • Implications : Likely lower aqueous solubility compared to the target compound, which may affect bioavailability .

1-[4-(1,3-Dimethyl-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidine-4-Carboxylic Acid

  • Structure : Pyrimidine core with trifluoromethyl and dimethylpyrazole substituents; carboxylic acid at piperidine-4-position.
  • Key Differences :
    • Core Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms), altering electronic distribution.
    • Substituents : Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
    • Carboxylic Acid Position : Piperidine-4-carboxylic acid may induce distinct conformational preferences compared to the 3-position.
  • Implications : Trifluoromethyl groups often improve pharmacokinetics, but positional differences in the carboxylic acid could affect target binding .

1-(6-Methylpyrazin-2-yl)Piperidine-3-Carboxylic Acid

  • Structure : Pyrazine core with methyl and piperidine-3-carboxylic acid substituents.
  • Key Differences: Core Heterocycle: Pyrazine (two nitrogen atoms in para positions) vs. Substituent: Methyl group (electron-donating) vs. pyrazole (electron-withdrawing and capable of π-π interactions).
  • Implications : Reduced steric bulk from methyl vs. pyrazole may enhance membrane permeability but diminish aromatic interactions .

N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine

  • Structure : Pyridazine core with pyrazole and aniline substituents.
  • Key Differences :
    • Aniline vs. Piperidine-3-Carboxylic Acid : Aniline introduces a planar aromatic group instead of a flexible, ionizable piperidine-carboxylic acid.
    • Intermolecular Interactions : Evidence highlights S(6) ring motifs and π-π interactions between pyrazole and pyridazine rings .
  • Implications : The absence of a carboxylic acid limits solubility, but the aniline group may enhance binding to aromatic protein pockets.

1-(Piperidin-3-yl)-1H-Pyrazole-3-Carboxylic Acid Hydrochloride

  • Structure : Direct linkage between piperidine and pyrazole rings, with carboxylic acid on the pyrazole.
  • Key Differences :
    • Carboxylic Acid Position : Pyrazole-3-carboxylic acid vs. piperidine-3-carboxylic acid alters the spatial arrangement of ionizable groups.
    • Conformational Flexibility : Direct piperidine-pyrazole linkage reduces rotational freedom compared to the pyridazine-spaced substituents in the target compound.
  • Implications : The pyrazole-carboxylic acid may engage in different hydrogen-bonding patterns, affecting target selectivity .

Structural and Functional Implications

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to analogs lacking this moiety (e.g., 3-(piperidin-1-yl)-6-(pyrazol-1-yl)pyridazine) .

Pharmacological Potential

  • Target Interactions :
    • Pyridazine-pyrazole systems enable π-π stacking (observed in N-phenyl derivatives ), while the carboxylic acid provides ionic interactions.
    • Piperidine-3-carboxylic acid’s conformational flexibility may optimize binding to enzymes or receptors with deep hydrophobic pockets.
  • Metabolic Stability : Trifluoromethyl groups (as in ) and electron-deficient heterocycles (pyridazine) may reduce oxidative metabolism.

Biological Activity

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a piperidine ring with both pyrazole and pyridazine moieties, which are known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Table 1: Basic Properties

PropertyValue
Molecular Weight301.34 g/mol
Molecular FormulaC₁₅H₁₉N₅O₂
CAS Number1286697-22-0
DensityN/A
Boiling PointN/A

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential in treating multiple conditions:

Anticancer Activity

Compounds containing pyrazole structures have been shown to exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In a study evaluating the apoptosis-inducing effects of pyrazole-containing compounds, it was found that certain derivatives enhanced caspase-3 activity significantly, suggesting their role as potential anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound. Pyrazole derivatives are known to possess antibacterial and antifungal properties. For example, studies have demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antituberculosis Potential

The compound is being explored for its potential application in treating tuberculosis. Pyrazole derivatives have shown promise as antituberculosis agents due to their ability to disrupt bacterial metabolism and cell wall synthesis . The unique structural features of this compound may enhance its efficacy against Mycobacterium tuberculosis.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Destabilization : Some pyrazole derivatives act as microtubule-destabilizing agents, which can inhibit cancer cell proliferation by disrupting mitotic processes .
  • Apoptosis Induction : Enhanced caspase activity indicates that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer effects .
  • Inhibition of Bacterial Growth : The structural characteristics allow for interaction with bacterial enzymes or cell membranes, leading to growth inhibition .

Study 1: Anticancer Evaluation

In a comparative study on various pyrazole derivatives, three compounds were identified as potent inhibitors of MDA-MB-231 cell proliferation at concentrations as low as 1 μM. These compounds also exhibited significant morphological changes in treated cells, indicative of apoptosis .

Study 2: Antimicrobial Testing

A series of tests conducted on related piperidine derivatives revealed that modifications in the chemical structure significantly impacted their antibacterial efficacy. The most effective compounds demonstrated MIC values lower than 0.01 mg/mL against common pathogens .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid?

Answer: A multi-step approach is typically employed:

Pyridazine Functionalization: Introduce the pyrazole moiety at the pyridazine C6 position via nucleophilic aromatic substitution (e.g., using 1H-pyrazole under Pd-catalyzed coupling conditions) .

Piperidine Coupling: Attach the pyridazine-pyrazole intermediate to the piperidine ring via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Carboxylic Acid Protection/Deprotection: Use tert-butyl ester protection during synthesis to prevent side reactions, followed by acidic hydrolysis (e.g., HCl/water at 90°C) to yield the free carboxylic acid .

Key Considerations:

  • Optimize reaction temperatures (40–100°C) and catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to improve yields .
  • Monitor reaction progress via LC-MS or TLC to detect intermediates.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer: X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for thermal ellipsoid visualization) is critical .

  • Data Collection: High-resolution (<1.0 Å) data from synchrotron sources reduce refinement errors.
  • Hydrogen Bonding Analysis: Identify interactions between the pyridazine N-atoms and the carboxylic acid group to confirm stereochemistry .
  • Validation Tools: Use the WinGX suite for symmetry checks and residual density analysis .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

  • Kinase Inhibition Assays: Test against mTOR/p70S6K pathways using fluorescence polarization (FP) or ADP-Glo™ kinase assays .
  • Autophagy Induction: Measure LC3-II/LC3-I ratios via Western blot in prostate cancer cell lines (e.g., PC-3 or LNCaP) .
  • Cytotoxicity: Use MTT or CellTiter-Glo® assays across multiple cell lines to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .
  • Tissue Penetration Studies: Utilize radiolabeled analogs (e.g., ¹⁴C-labeled compound) to quantify tumor uptake in xenograft models .
  • Species-Specific Differences: Compare human vs. murine CYP450 metabolism using liver microsomes .

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they addressed?

Answer:

  • Disorder in Piperidine Rings: Use SHELXL constraints to model positional disorder and apply "ISOR" restraints for anisotropic displacement parameters .
  • Hydrogen Atom Placement: For carboxylic acid groups, refine H-atoms using "AFIX 147" in SHELXL to fix geometry .
  • Twinned Data: Employ the TWIN command in SHELXL for pseudo-merohedral twinning analysis .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Answer:

  • Analog Synthesis: Vary substituents on the pyrazole (e.g., methyl, trifluoromethyl) and pyridazine (e.g., methoxy, hydroxy) rings .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with mTOR inhibition .
  • Binding Mode Analysis: Perform molecular docking (e.g., AutoDock Vina) against ATP-binding pockets of kinases .

Methodological Notes

  • Avoid Commercial Sources: Reliable data should be sourced from peer-reviewed studies (e.g., ) rather than vendor catalogs.
  • Contradictions: While some analogs show potent mTOR inhibition (e.g., ), others lack reported activity (e.g., ), highlighting the need for systematic SAR exploration.

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